molecular formula C14H12ClN3 B3255835 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 26035-89-2

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3255835
CAS No.: 26035-89-2
M. Wt: 257.72 g/mol
InChI Key: LEJOMPFGDIQXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine ( 173458-80-5) is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. This aromatic heterocyclic compound features a chloro-substituted pyrimidine fused to a pyrrole ring, with a benzyl group protecting the pyrrole nitrogen and a methyl group at the 6-position. The chloro group at the 4-position is a reactive handle that allows for facile functionalization via nucleophilic substitution reactions, making this scaffold a critical precursor for the synthesis of a wide range of biologically active molecules . This compound is primarily recognized for its role as a key building block in the development of protein kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with the ATP-binding sites of various kinases . Specifically, 4-chloro-pyrrolo[2,3-d]pyrimidines serve as direct synthetic intermediates for important active pharmaceutical ingredients (APIs), including JAK (Janus Kinase) inhibitors such as Tofacitinib, a therapy for rheumatoid arthritis, and Ruxolitinib . Researchers utilize this benzyl- and methyl-protected intermediate to efficiently generate targeted libraries of compounds for screening against various disease models. The incorporation of the 7-benzyl group enhances the compound's stability and solubility in organic solvents during synthetic operations, while the 6-methyl group can influence the compound's binding affinity and selectivity towards specific enzymatic targets . These features make it an indispensable raw material for industrial production and laboratory-scale research aimed at developing new therapeutic agents, particularly in oncology and immunology. Please be advised: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the material safety data sheet (MSDS) and handle this compound with appropriate precautions, as it may be hazardous.

Properties

IUPAC Name

7-benzyl-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-10-7-12-13(15)16-9-17-14(12)18(10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJOMPFGDIQXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC3=CC=CC=C3)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and benzyl bromide.

    Nucleophilic Substitution: The benzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine core or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrrolopyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: The major products include hydroxylated or carbonylated derivatives of the original compound.

    Reduction: The major products are reduced forms of the pyrrolopyrimidine core or its substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. For instance, compounds similar to 7-benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. A study highlighted that certain derivatives could inhibit the growth of leukemia cells through specific signaling pathways .

JAK Inhibitors

The compound serves as an intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and certain cancers. JAK inhibitors like Tofacitinib and Ruxolitinib have been developed from similar pyrrolo[2,3-d]pyrimidine structures, showcasing the potential of this compound in therapeutic formulations for conditions such as rheumatoid arthritis and psoriasis .

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme inhibition, particularly targeting kinases involved in cancer progression. The compound's ability to selectively inhibit certain kinases can provide insights into cancer biology and therapeutic strategies.

Drug Design and Development

The structural framework of this compound allows for modifications leading to the development of new drugs with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are ongoing to optimize derivatives for better pharmacological profiles.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The evaluation demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Development of JAK Inhibitors

Another study focused on the synthesis of JAK inhibitors derived from pyrrolo[2,3-d]pyrimidine scaffolds. The research illustrated how modifications at the benzyl position could enhance selectivity towards JAK1 over JAK2, providing a pathway for developing targeted therapies with fewer side effects associated with broader JAK inhibition .

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with key analogs, focusing on substitution patterns, synthetic routes, and physicochemical properties.

Substitution Patterns and Structural Variations

A summary of substituent differences is provided in Table 1.

Table 1: Structural Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name (CAS/Reference) Position 4 Position 6 Position 7 Key Features Reference
Target Compound Cl CH₃ Benzyl Unique 6-methyl substitution
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (16019-34-4) Cl H Benzyl Lacks 6-methyl group
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (872706-14-4) Cl CH₃ Phenyl Phenyl instead of benzyl at 7
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (94317-64-3) Cl H Methyl Bromo at position 5
7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (173458-82-7) Cl Ph Benzyl 5,6-Diphenyl substitution
4-Chloro-7-(phenylsulfonyl)-6-boronic ester-pyrrolo[2,3-d]pyrimidine Cl Boronic ester Phenylsulfonyl Functionalized for Suzuki coupling

Key Observations :

  • The target compound is distinguished by its 6-methyl group, which is absent in most analogs (e.g., CAS 16019-34-4) .
  • Substitutions at position 7 vary widely: benzyl (target), phenyl (CAS 872706-14-4), methyl (CAS 94317-64-3), and sulfonyl () .
General Procedure (Adapted from ):

Substitution at Position 4: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with amines (e.g., anilines) in isopropanol/HCl to yield 4-amino derivatives .

Substitution at Position 7 : Alkylation or arylation using benzyl halides introduces groups like benzyl or phenyl .

For the target compound, a plausible route involves:

  • Introducing the benzyl group at position 7 via alkylation.
  • Chlorination at position 4 using POCl₃ or similar reagents.
  • Methylation at position 6 via palladium-catalyzed coupling or direct substitution.

Yield Comparison :

  • Analogs with simple substitutions (e.g., 4-chloro-7-phenyl) achieve yields of 61–94% , while multi-substituted derivatives (e.g., 5,6-diphenyl) require more complex steps, lowering yields .

Physicochemical Properties

NMR Spectral Data
  • Benzyl Group (Position 7) : Protons on the CH₂ group typically resonate at δ 4.5–5.5 (¹H NMR), while aromatic protons appear at δ 7.2–7.5 .
  • Methyl Group (Position 6) : A singlet at δ ~2.5 (¹H NMR) and ~20 ppm (¹³C NMR) .
  • Chloro Group (Position 4) : Deshields adjacent carbons, shifting C-4 to δ ~150 ppm (¹³C NMR) .
Melting Points
  • Analogs with polar groups (e.g., 4-amino derivatives) exhibit higher melting points (234–253°C) due to hydrogen bonding .
  • The target compound, with a lipophilic benzyl group, likely has a lower melting point (~150–200°C), similar to CAS 872706-14-4 .

Biological Activity

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12ClN3
  • Molecular Weight : 247.71 g/mol
  • CAS Number : 16019-34-4

Recent studies suggest that derivatives of pyrrolo[2,3-d]pyrimidine, including 7-benzyl-4-chloro-6-methyl variants, exhibit various biological activities primarily through the inhibition of specific enzymes and pathways:

  • Kinase Inhibition : Compounds in this class have shown promise as inhibitors of various kinases involved in cancer progression. For instance, they may target tyrosine kinases, which play a crucial role in cell signaling and proliferation .
  • Antiviral Activity : Research indicates that certain pyrrolo[2,3-d]pyrimidines exhibit antiviral properties against flaviviruses such as Zika and Dengue viruses. These compounds may interfere with viral replication processes .
  • Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory potential, suggesting a role in treating inflammatory diseases by modulating immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeRelated CompoundsObserved EffectsReference
Kinase Inhibition4-Chloro-7H-pyrrolo[2,3-d]pyrimidineInhibition of cancer cell proliferation
Antiviral4,7-disubstituted derivativesEffective against Zika and Dengue viruses
Anti-inflammatoryVarious derivativesReduction in inflammatory markers

Case Studies

  • Antiviral Efficacy :
    A study conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives revealed that compounds structurally similar to 7-benzyl-4-chloro-6-methyl demonstrated significant antiviral activity against Zika virus (ZIKV). The mechanism appears to involve direct interaction with viral proteins essential for replication, although specific targets remain to be fully elucidated .
  • Cancer Treatment :
    In vitro studies have shown that certain derivatives inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. Notably, the introduction of benzyl groups has been associated with enhanced potency against certain cancer types compared to unmodified analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound is typically synthesized via acid-mediated nucleophilic substitution. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is refluxed with benzylamine derivatives in isopropanol with catalytic HCl (3–6 drops) for 12–48 hours. Reaction conditions (solvent polarity, temperature, and stoichiometry) significantly impact yield. Purification involves column chromatography or recrystallization (e.g., methanol), achieving yields of 27–94% .
  • Analytical Validation : Post-synthesis, HPLC and 1H NMR^1 \text{H NMR} (e.g., δ 3.62 ppm for CH2_2 groups) confirm purity and structure .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR Spectroscopy : Key signals include aromatic protons (δ 6.35–7.44 ppm) and NH groups (δ 11.03–11.41 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., m/z 229.0887 for fluorinated analogs) .
  • Melting Points : Reported ranges (e.g., 176–190°C) ensure consistency with literature .

Q. What are the primary biological screening assays used to evaluate its kinase inhibitory activity?

  • Assays :

  • Biochemical Kinase Assays : Measure IC50_{50} values against tyrosine kinases (e.g., EGFR, VEGFR2) using ATP-competitive binding assays .
  • Cell-Based Assays : Assess anti-proliferative effects in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved when comparing analogs with varying substituents?

  • Approach :

  • SAR Analysis : Compare substituent effects (e.g., 2,5-dimethoxybenzyl vs. furan-2-ylmethyl) on kinase selectivity. For instance, N4-(4-chlorophenyl) derivatives show higher potency (IC50_{50} < 1 µM) than alkyl-substituted analogs due to enhanced hydrophobic interactions .
  • Crystallography : Resolve binding modes using X-ray structures of kinase-inhibitor complexes .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining inhibitory potency?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 6-methyl position to enhance solubility .
  • Metabolic Stability : Replace metabolically labile chloro groups with bioisosteres (e.g., trifluoromethyl) .

Q. How do structural modifications at the 6- and 7-positions influence selectivity across kinase families?

  • Key Findings :

  • 6-Methyl Substitution : Enhances steric complementarity with hydrophobic kinase pockets (e.g., Abl1) .
  • 7-Benzyl Group : Improves selectivity for Src-family kinases by occupying a conserved allosteric site .

Q. What computational methods are used to predict binding affinities and guide synthetic prioritization?

  • Tools :

  • Molecular Docking (MOE, AutoDock) : Simulate ligand-receptor interactions using crystal structures (PDB: 1XKK) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.